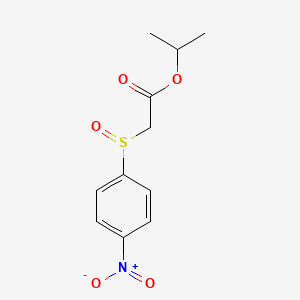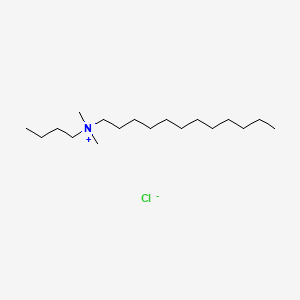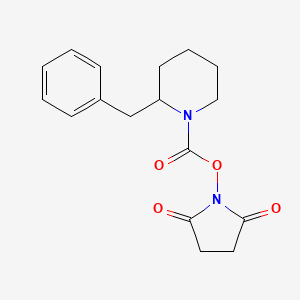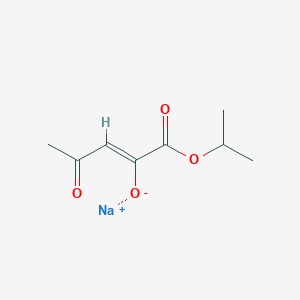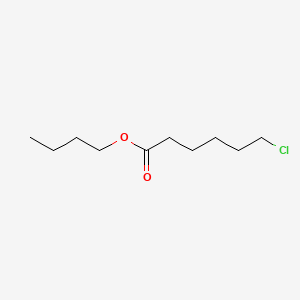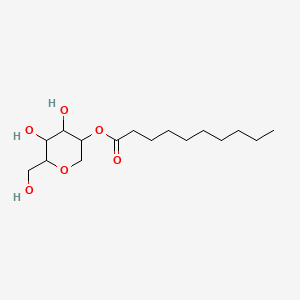
Anhydroglucitol decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydroglucitol decanoate is a chemical compound derived from anhydroglucitol, a naturally occurring monosaccharide This compound is characterized by the esterification of anhydroglucitol with decanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anhydroglucitol decanoate typically involves the esterification of anhydroglucitol with decanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure the complete conversion of anhydroglucitol and decanoic acid to the desired ester product.
Análisis De Reacciones Químicas
Types of Reactions: Anhydroglucitol decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the anhydroglucitol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol and decanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl derivatives of anhydroglucitol.
Reduction: Anhydroglucitol and decanoic acid.
Substitution: Various substituted anhydroglucitol derivatives.
Aplicaciones Científicas De Investigación
Anhydroglucitol decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: this compound is studied for its potential role in cellular metabolism and as a biomarker for certain metabolic conditions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of anhydroglucitol decanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by serving as a substrate for metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence glucose metabolism and cellular signaling pathways.
Comparación Con Compuestos Similares
Anhydroglucitol decanoate can be compared with other similar compounds, such as:
Anhydroglucitol: The parent compound, which lacks the esterified decanoic acid moiety.
Decanoic Acid Esters: Other esters of decanoic acid with different alcohols.
Glucose Derivatives: Compounds derived from glucose that may have similar metabolic roles.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
39438-11-4 |
|---|---|
Fórmula molecular |
C16H30O6 |
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
[4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] decanoate |
InChI |
InChI=1S/C16H30O6/c1-2-3-4-5-6-7-8-9-14(18)22-13-11-21-12(10-17)15(19)16(13)20/h12-13,15-17,19-20H,2-11H2,1H3 |
Clave InChI |
FLANHZFMAUBCRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1COC(C(C1O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


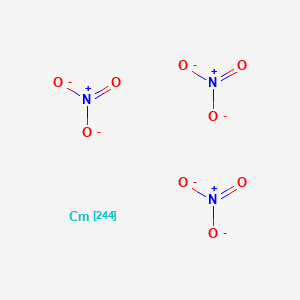
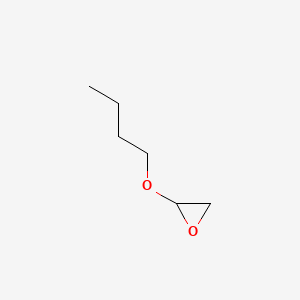
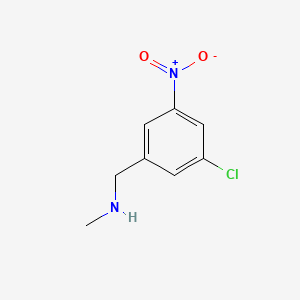
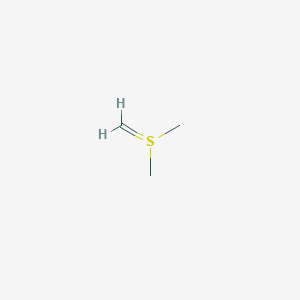
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
